Cas no 196-78-1 (Benzo[g]chrysene)
![Benzo[g]chrysene structure](https://nl.kuujia.com/scimg/cas/196-78-1x500.png)
Benzo[g]chrysene structure
Productnaam:Benzo[g]chrysene
Benzo[g]chrysene Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[g]chrysene
- 1,2,3,4-dibenzophenanthrene
- 1,2,3,4-dibenzphenanthrene
- 1,2:3,4:7,8-tribenznaphthalene
- benz(g)chrysene
- Benzo[a]triphenylene
- benzo[g]chrycene
- Benzo[g]chrysen
- Benzo[g]chrysene200µg
- benzo<g>chrysene
- 1,2:3,4-Dibenzophenanthrene
- C100422
- AKOS015902195
- BENZO(G)CHRYSENE
- C19340
- HSDB 4033
- BRN 2212952
- Q27276977
- MFCD00215865
- 1,2,3,4-DIBENZPHENANTHRACENE
- UNII-E7MQ64XU75
- 1,2,3,4-Dibenzophenanthren
- Benzo(a)triphenylene
- pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
- DTXSID40173267
- E7MQ64XU75
- BENZO(G)CHRYSENE [IARC]
- 1,2,3,4-Dibenzphenanthrene; 1,2:3,4-Dibenzophenanthrene; 1,2:3,4:7,8-Tribenznaphthalene; Benzo[a]triphenylene
- 196-78-1
- BENZO(G)CHRYSENE [HSDB]
- BENZO(G)CHRYSENE (IARC)
- DTXCID0095758
- DB-360139
- 1,2,3,4Dibenzphenanthrene
- 1,2,3,4Dibenzophenanthrene
- 1,2:3,4:7,8Tribenznaphthalene
-
- Inchi: InChI=1S/C22H14/c1-2-8-16-15(7-1)13-14-21-19-11-4-3-9-17(19)18-10-5-6-12-20(18)22(16)21/h1-14H
- InChI-sleutel: JZOIZKBKSZMVRV-UHFFFAOYSA-N
- LACHT: C1C2C3C(C4C(C=2C=CC=1)=CC=CC=4)=CC=C1C=3C=CC=C1
Berekende eigenschappen
- Exacte massa: 278.11000
- Monoisotopische massa: 278.10955
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 0
- Complexiteit: 399
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7
- Topologisch pooloppervlak: 0
Experimentele eigenschappen
- Dichtheid: 1.232
- Smeltpunt: 126-127 ºC
- Kookpunt: 525 ºC
- Vlampunt: 265 ºC
- Brekindex: 1.8120 (estimate)
- PSA: 0.00000
- LogboekP: 6.29940
- Dampfdruk: 0.0±0.7 mmHg at 25°C
Benzo[g]chrysene Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzo[g]chrysene Douanegegevens
- HS-CODE:2902909090
- Douanegegevens:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Benzo[g]chrysene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB576728-1g |
Benzo[g]chrysene, 98%; . |
196-78-1 | 98% | 1g |
€233.40 | 2024-08-02 |
Benzo[g]chrysene Gerelateerde literatuur
-
1. Synthesis of benzo[g]chrysene 5,6-oxide and 7,8-oxide and their isomeric oxepinesRajiv Agarwal,Derek R. Boyd J. Chem. Soc. Perkin Trans. 1 1993 2869
-
2. Reactions of 5,6-chrysenequinodimethaneD. Cohen,Ian T. Millar,K. E. Richards J. Chem. Soc. C 1967 1499
-
3. Photocyclisation of some stilbene analogues. Synthesis of dibenzo[a,l]pyreneW. Carruthers J. Chem. Soc. C 1967 1525
-
4. Spatial structure of 4nπ helicene dianionsR. Frim,A. Goldblum,M. Rabinovitz J. Chem. Soc. Perkin Trans. 2 1992 267
-
Pavel Arsenyan,Alla Petrenko,Sergey Belyakov New J. Chem. 2021 45 7247
Aanbevolen leveranciers
BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
CN Leverancier
Reagentie

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
